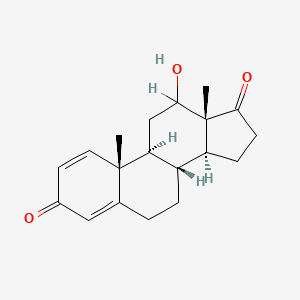

12-Hydroxyandrosta-1,4-diene-3,17-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H24O3 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,10R,13R,14S)-12-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(21)19(14,2)17(22)10-15(13)18/h7-9,13-15,17,22H,3-6,10H2,1-2H3/t13-,14-,15-,17?,18-,19-/m0/s1 |

InChI Key |

ZHWCPUFUYVTHSO-LADWCZHWSA-N |

Isomeric SMILES |

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CC([C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12C=CC(=O)C=C1CCC3C2CC(C4(C3CCC4=O)C)O |

Synonyms |

12-hydroxyandrosta-1,4-diene-3,17-dione 12-OHDD |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 12 Hydroxyandrosta 1,4 Diene 3,17 Dione and Its Analogues

Total Synthesis Pathways and Regioselective Functionalization

While total synthesis offers a versatile route to novel steroid analogues, its application for 12-Hydroxyandrosta-1,4-diene-3,17-dione is less common than semi-synthetic methods due to the structural complexity of the steroid core. nih.gov However, principles from established steroid total syntheses can be applied, focusing on the strategic introduction of key functional groups.

Strategies for Selective C-12 Hydroxylation Introduction

The introduction of a hydroxyl group at the C-12 position of the steroid nucleus is a significant synthetic hurdle due to the lack of activation of the C-H bond.

Directed Oxidation: A synthetic route to introduce a C-12α-hydroxy group into a dehydroepiandrosterone (B1670201) derivative has been reported, which could be adapted. nih.gov This multi-step process involves:

Introduction of a 12β-hydroxy group via a copper-mediated Schönecker oxidation of an imino-pyridine intermediate. nih.gov

Oxidation of the resulting 12β-alcohol to a C-12 ketone. nih.gov

Stereoselective reduction of the ketone using a bulky reducing agent like lithium tri-sec-butylborohydride to yield the desired 12α-hydroxy stereoisomer. nih.gov

Biocatalysis in Synthetic Contexts: While often used in semi-synthesis, enzymes can be considered tools in a total synthesis framework. Cytochrome P450 monooxygenases (P450s) are renowned for their ability to catalyze the selective hydroxylation of non-activated carbon atoms. nih.govnih.gov For instance, the enzyme P450 8B1 regioselectively and stereoselectively incorporates a 12α-hydroxy group in its natural substrate. nih.gov Engineering similar enzymes could provide a future pathway for direct C-12 hydroxylation in a late-stage total synthesis.

Control of C-1,4-Diene-3,17-dione Moiety Formation

The 1,4-diene-3-one system in Ring A is a common structural feature in many bioactive steroids. Its formation can be achieved through several reliable methods.

Chemical Dehydrogenation: A standard and efficient method for creating the 1,4-diene system is the dehydrogenation of a 4-en-3-one or a saturated 3-one steroid precursor. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or selenium dioxide (SeO2) are frequently employed. chemicalbook.comnih.gov For example, the synthesis of Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) often involves the dehydrogenation of a 6-methylenandrost-4-ene-3,17-dione precursor with an oxidizing agent like DDQ or chloranil. chemicalbook.comnih.gov This method is generally high-yielding and can be applied to various steroid skeletons. chemicalbook.com

Stepwise Halogenation/Dehydrohalogenation: An alternative route involves the bromination of the A-ring followed by dehydrohalogenation. For instance, a tribromide intermediate can be formed and subsequently treated with a base combination like lithium chloride and lithium carbonate in N,N-dimethylformamide (DMF) to generate the 1,4-diene system.

Semi-Synthetic Approaches from Readily Available Steroid Precursors

Semi-synthesis from abundant steroid starting materials is the most practical and widely used approach for producing hydroxylated ADD analogues. Androsta-1,4-diene-3,17-dione (B159171) (ADD), which is commercially produced via microbial side-chain cleavage of sterols, is a key starting intermediate. nih.govresearchgate.net

Derivatization of Androsta-1,4-diene-3,17-dione Scaffolds

The primary transformation required is the regioselective hydroxylation of the ADD scaffold at the C-12 position.

Microbial Biotransformation: This is the most effective method for achieving high regio- and stereoselectivity. Various microorganisms, particularly fungi, possess hydroxylating enzyme systems (like P450s) that can introduce hydroxyl groups at specific, non-activated positions of the steroid nucleus. researchgate.net For example, different fungal species are known to hydroxylate androst-4-ene-3,17-dione at positions such as C-11α, C-14α, and C-15α. nih.govresearchgate.net While direct microbial 12-hydroxylation of ADD is less commonly cited than other positions, screening of diverse microbial strains remains a powerful discovery tool for this transformation. The process provides an efficient route to novel analogues that are difficult to obtain through conventional chemical synthesis. researchgate.net

Selective Functional Group Transformations (e.g., acetal (B89532) formation, oxidation, reduction)

To achieve the desired chemical modifications and avoid unwanted side reactions, selective protection and manipulation of the ketone groups at C-3 and C-17 are essential.

Acetal Formation as a Protecting Group: The ketone at C-17 is often more reactive than the conjugated C-3 ketone. This allows for selective protection of the C-17 ketone as a cyclic acetal (also known as a ketal). This is typically achieved by reacting the steroid with a diol, such as ethylene (B1197577) glycol or 2,2-dimethylpropane-1,3-diol, in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate. researchgate.netlibretexts.orgmasterorganicchemistry.com With the C-17 ketone protected, chemical modifications can be directed towards other parts of the molecule. The acetal is stable under many reaction conditions but can be easily removed by treatment with aqueous acid to regenerate the ketone. libretexts.orgmasterorganicchemistry.com

Oxidation and Reduction: These transformations are crucial for manipulating the introduced hydroxyl group. For instance, if a synthesis yields a 12β-hydroxy steroid, it can be oxidized to the 12-keto derivative using an oxidizing agent like chromium trioxide in pyridine. researchgate.net This 12-keto intermediate can then be subjected to a stereoselective reduction. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol. nih.gov A study involving the synthesis of 12α-hydroxy steroid derivatives demonstrated the selective reduction of a C-17 ketone to a 17β-alcohol, which was then protected before subsequent oxidation at the C-12 position. researchgate.net

A published synthetic sequence starting from 12α-hydroxyandrosta-1,4-diene-3,17-dione (the target molecule) illustrates these principles, as summarized in the table below. researchgate.net

Stereochemical Control and Isomer Synthesis

The stereochemistry at the C-12 position (α or β) is a critical aspect of the synthesis. The spatial arrangement of the hydroxyl group can significantly influence the molecule's properties.

Chemical Reduction: As mentioned, stereocontrol in the reduction of a C-12 ketone is achieved by selecting the appropriate reducing agent. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less sterically hindered face of the steroid, leading to predictable stereochemical outcomes. nih.gov This allows for the synthesis of specific isomers like the 12α-hydroxy derivative. nih.gov

Enzymatic Hydroxylation: Biotransformations are often highly stereoselective. The active site of an enzyme forces the steroid substrate to bind in a specific orientation, exposing only one face of the molecule to the catalytic center. nih.gov This results in the formation of a single stereoisomer, for example, 11α-hydroxylation or 16α-hydroxylation, with high fidelity. nih.govnih.gov Therefore, identifying a microorganism or an isolated enzyme that performs 12α- or 12β-hydroxylation is a powerful strategy for isomer-specific synthesis.

The table below summarizes various hydroxylation methods and their reported stereoselectivity on androstane (B1237026) scaffolds.

Enantioselective and Diastereoselective Synthesis of Hydroxylated Androstadienes

Achieving specific stereochemistry at the C12 position of the androstane skeleton is a critical challenge in steroid synthesis. While classical chemical synthesis can be complex, biotransformation has emerged as a powerful and highly selective method. Microbial catalysts can execute specific oxidative reactions on steroid cores, often with high regio- and stereoselectivity that is difficult to replicate through conventional chemical means.

Research has demonstrated that the stereochemical outcome of hydroxylation can be controlled by selecting specific microorganisms or enzymes. These biocatalytic approaches often utilize readily available starting materials, such as bile acids, to produce hydroxylated androstadiene derivatives. The inherent chirality of the enzymes in these microorganisms directs the formation of a specific enantiomer or diastereomer, bypassing the need for chiral resolving agents or complex asymmetric synthesis steps.

Synthesis of 12α- and 12β-Hydroxy Stereoisomers

The two key stereoisomers at the C12 position, 12α-hydroxy and 12β-hydroxy, serve as distinct precursors for different synthetic pathways. Their preparation often relies on stereocontrolled processes, with biotransformation being a prominent strategy.

12α-Hydroxyandrosta-1,4-diene-3,17-dione (1) is a known compound often used as a starting material for the synthesis of other complex steroids. researchgate.netresearchgate.net Its synthesis is typically achieved through the microbial degradation of bile acids like deoxycholic acid, which naturally contains a 12α-hydroxyl group.

12β-Hydroxyandrosta-1,4-diene-3,17-dione (2a) can be synthesized with high diastereoselectivity through the biotransformation of deoxycholic acid using the bacterium Pseudomonas alcaliphila. unife.it This process is noteworthy as it involves an epimerization of the hydroxyl group at the C12 position from the α-configuration in the starting material to the β-configuration in the product, yielding the 12β-hydroxy derivative with a high purity of 95%. unife.it

Generation of Key Intermediates and Functionalized Derivatives

The chemical modification of this compound is essential for its conversion into more complex and pharmaceutically relevant molecules, such as estrogen analogues or secosteroids. These transformations involve strategic protection of functional groups, ring cleavage, and aromatization reactions.

Formation of Cyclic Acetals and Other Protecting Group Strategies

Protecting groups are fundamental in the multi-step synthesis of complex molecules like steroids, preventing specific functional groups from reacting while transformations occur elsewhere in the molecule. wikipedia.orghighfine.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. uchicago.edu

In the context of 12α-Hydroxyandrosta-1,4-diene-3,17-dione, the C17-ketone is often protected to allow for selective reactions at other positions. A common strategy involves the formation of a cyclic acetal. For instance, the reaction of 12α-hydroxyandrosta-1,4-diene-3,17-dione (1) with 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst like pyridinium p-toluenesulfonate yields the corresponding 17,17-cyclic acetal (2). researchgate.netresearchgate.net This acetal is stable under the basic conditions and oxidative conditions required for subsequent reaction steps. researchgate.netresearchgate.net

Another key protecting group strategy involves the protection of hydroxyl groups. Following the selective reduction of the C17-ketone to a 17β-hydroxyl group, a bulky silyl (B83357) ether, such as a t-butyldimethylsilyl (TBS) ether, can be introduced to protect this newly formed alcohol. researchgate.netresearchgate.net This group is robust but can be removed under specific conditions, typically using a fluoride (B91410) ion source. rsc.org

Table 1: Protecting Group Strategies

| Functional Group | Starting Compound | Protecting Reagent | Catalyst | Protected Intermediate | Reference |

|---|---|---|---|---|---|

| C17-Ketone | 12α-Hydroxyandrosta-1,4-diene-3,17-dione (1) | 2,2-dimethylpropane-1,3-diol | Pyridinium p-toluenesulfonate | 17,17-(2,2-dimethylpropane-1,3-diyl)acetal (2) | researchgate.net, researchgate.net |

| C17β-Hydroxyl | 12α,17β-dihydroxyandrosta-1,4-dien-3-one (9a) | t-butyldimethylsilyl chloride | Not specified | 17β-(t-butyldimethylsilyloxy) derivative (10) | researchgate.net, researchgate.net |

Cleavage Reactions Leading to Secosteroids (e.g., C9-C10 cleavage)

Secosteroids are a class of steroids in which one of the steroidal rings has been opened. The cleavage of the C9-C10 bond is a key transformation that can lead to novel and biologically active structures.

A novel C9-C10 cleavage reaction has been developed starting from 12α-hydroxyandrosta-1,4-diene-3,17-dione. researchgate.netresearchgate.net The synthetic sequence begins with the protection of the C17-ketone as a cyclic acetal, followed by the oxidation of the 12α-hydroxyl group to a 12-ketone using chromium trioxide in pyridine. researchgate.netresearchgate.net The resulting intermediate, 5′,5′-dimethylspiro[androsta-1,4-diene-17,2′- researchgate.netresearchgate.netdioxan]-3,12-dione (5), undergoes a base-catalyzed cleavage of the C9-C10 bond to yield a novel 9,10-secosteroid (8). researchgate.netresearchgate.net This reaction provides a pathway to a different class of steroid derivatives not easily accessible otherwise.

Reductive Aromatization of Ring A to Estrane Derivatives

The conversion of the A-ring of the androstane skeleton into an aromatic ring is a key step in the synthesis of estrogens. This transformation, known as aromatization, can be achieved through a reductive process. wikipedia.org

Starting from the 17β-(t-butyldimethylsilyloxy)androsta-1,4-diene-3,12-dione intermediate (10), the 12-keto group is first protected as a 12,12-ethylenedioxy acetal (12). researchgate.netresearchgate.net This fully protected intermediate is then treated with a powerful reducing agent system, specifically lithium metal in tetrahydrofuran (B95107) in the presence of biphenyl (B1667301) and diphenylmethane. researchgate.netresearchgate.net This treatment effects the reductive aromatization of the A-ring, yielding a mixture of 17β-(t-butyldimethylsilyloxy)-12,12-ethylenedioxyestra-1,3,5(10)-trien-3-ol (15a) and the corresponding 17-alcohol derivative. researchgate.netresearchgate.net This method provides a direct route to the core structure of estradiol (B170435) derivatives from an androstadiene precursor.

Table 2: Key Transformations and Derivatives

| Transformation | Key Intermediate | Reagents | Product Class | Specific Product Example | Reference |

|---|---|---|---|---|---|

| C9-C10 Cleavage | 5′,5′-dimethylspiro[androsta-1,4-diene-17,2′- researchgate.netresearchgate.netdioxan]-3,12-dione (5) | Base catalyst | Secosteroid | 9,10-Secosteroid (8) | researchgate.net, researchgate.net |

| Reductive Aromatization | 17β-(t-butyldimethylsilyloxy)-12,12-ethylenedioxyandrosta-1,4-diene-3-one (12) | Li, THF, biphenyl, diphenylmethane | Estrane Derivative | 17β-(t-butyldimethylsilyloxy)-12,12-ethylenedioxyestra-1,3,5(10)-trien-3-ol (15a) | researchgate.net, researchgate.net |

Microbial Biotransformation and Enzymatic Production of 12 Hydroxyandrosta 1,4 Diene 3,17 Dione

Biocatalytic Systems and Microorganism Selection for Steroid Transformations

The success of microbial steroid transformations hinges on the selection of appropriate microorganisms possessing the necessary enzymatic machinery. Bacteria, fungi, and actinobacteria have all demonstrated significant potential in this arena, each with unique metabolic capabilities.

Certain bacterial species are well-documented for their ability to modify steroid molecules.

Pseudomonas species , for instance, have been studied for their role in the degradation of bile acids like deoxycholic acid. nih.gov While not directly producing 12-hydroxyandrosta-1,4-diene-3,17-dione, their metabolic pathways involve key intermediates that are structurally related and highlight their potential for steroid modification. Pseudomonas putida has been noted for its hierarchical and sequential catabolism of various compounds, demonstrating metabolic flexibility that could be harnessed for specific biotransformations. nih.gov

Comamonas testosteroni is another bacterium known for its robust steroid-transforming capabilities.

Mycobacterium spp. are particularly notable for their ability to degrade phytosterols (B1254722) and accumulate important steroid intermediates. mdpi.comresearchgate.net Strains of Mycobacterium have been engineered to enhance the production of compounds like 9α-hydroxy-4-androstene-3,17-dione from phytosterols. nih.gov This is often achieved by interrupting their natural sterol metabolism pathways to prevent complete degradation of the steroid nucleus. researchgate.netnih.gov The use of mutants and optimized fermentation conditions can significantly increase the yield of desired steroid products. nih.gov

Rhodococcus ruber is recognized as a potent steroid degrader with significant biotechnological potential. nih.gov While some research has focused on producing testosterone (B1683101) from 4-androstene-3,17-dione, the strain's innate catabolic enzymes for steroid metabolism make it a candidate for producing a variety of steroid intermediates. nih.gov Rhodococcus species are known for a wide range of steroid biotransformations, including hydroxylations. unife.itnih.govresearchgate.net

Table 1: Examples of Bacterial Strains in Steroid Biotransformation

| Bacterial Strain | Substrate(s) | Key Transformation(s) |

| Pseudomonas putida | Amino acids, sugars | Sequential catabolism |

| Mycobacterium sp. | Phytosterols | Side-chain cleavage, accumulation of steroid intermediates |

| Rhodococcus ruber | 4-Androstene-3,17-dione | 17-ketoreduction |

Fungi are renowned for their diverse metabolic capabilities, particularly their proficiency in hydroxylating steroids at various positions.

Aspergillus brasiliensis is a fungal species with known steroid-transforming abilities.

Fusarium oxysporum has been shown to effect a range of hydroxylations on different steroid skeletons, including 7α, 6β, 12β, and 15α hydroxylations. nih.gov Some strains can efficiently convert various steroid precursors into testolactone (B1683771) through multi-step functional transformations. researchgate.net

Curvularia lunata is particularly noted for its hydroxylase activity. nih.gov It can introduce hydroxyl groups at the 11β and 14α positions of the steroid nucleus. nih.govnih.govresearchgate.net The age of the mycelium can influence the type of hydroxylation that occurs. nih.gov

Gibberella fujikuroi , a known plant pathogen, also possesses the ability to biotransform complex molecules, including diterpenes and steroidal saponins. nih.govtandfonline.comnih.gov This fungus is known for producing gibberellins, which are growth hormones, indicating a sophisticated metabolic machinery for modifying complex organic structures. wikipedia.org

Colletotrichum lini and other species within this genus, such as Colletotrichum musae, have been investigated for their potential in steroid biotransformation, demonstrating redox reactions on alcohols and ketones. nih.gov

Table 2: Examples of Fungal Strains in Steroid Biotransformation

| Fungal Strain | Substrate(s) | Key Transformation(s) |

| Fusarium oxysporum | 3β-hydroxy-Δ5-steroids, steroidal-4-ene-3-ones | 7α, 6β, 12β, 15α hydroxylations |

| Curvularia lunata | Androst-4-en-3,17-dione, Androsta-1,4-diene-3,17-dione (B159171) | 14α-hydroxylation |

| Gibberella fujikuroi | Pseudoprotodioscin (steroidal saponin) | Production of new and known steroidal saponins |

Actinobacteria, particularly thermophilic strains, are a promising area of research for steroid biotechnology.

Saccharopolyspora hirsuta , a moderately thermophilic actinobacterium, has been shown to transform various steroids, including cholesterol and lithocholic acid. mdpi.comnih.govasm.orgresearchgate.netnih.gov While its cholesterol bioconversion rate is lower than that of some mesophilic actinobacteria, it can produce a range of hydroxylated and oxidized intermediates. mdpi.comnih.gov

Table 3: Example of an Actinobacterial Strain in Steroid Biotransformation

| Actinobacterial Strain | Substrate(s) | Key Transformation(s) |

| Saccharopolyspora hirsuta | Cholesterol, Lithocholic acid | Hydroxylation, oxidation |

Substrate Specificity in Microbial Biotransformation of Steroids

The starting material, or substrate, is a critical factor in determining the final product of a microbial biotransformation. The chemical structure of the substrate dictates how it will interact with the microbial enzymes, leading to specific modifications.

Bile acids, with their characteristic steroid nucleus, are excellent precursors for the production of valuable steroid derivatives.

Deoxycholic Acid is a secondary bile acid that can be catabolized by certain microorganisms. For example, Pseudomonas species can degrade deoxycholic acid, producing various acidic intermediates. nih.gov

Cholic Acid is a primary bile acid that can be converted to deoxycholic acid by intestinal bacteria through a multi-step process that involves a 3-oxo-Δ4-steroid intermediate. nih.govresearchgate.net The 7α-dehydroxylation of cholic acid is a key transformation carried out by gut microbiota. nih.gov

Chenodeoxycholic Acid , another primary bile acid, is also metabolized by gut bacteria into secondary bile acids. metabolon.com Its conversion involves deconjugation and dehydroxylation reactions. nih.gov

Table 4: Bile Acid Precursors in Steroid Biotransformation

| Bile Acid Precursor | Key Microbial Transformation | Resulting Product(s) |

| Deoxycholic Acid | Degradation by Pseudomonas sp. | Acidic intermediates |

| Cholic Acid | 7α-dehydroxylation by gut bacteria | Deoxycholic acid |

| Chenodeoxycholic Acid | Metabolism by gut microbiota | Secondary bile acids |

Phytosterols, which are plant-derived sterols, and related cholestane (B1235564) derivatives represent an abundant and cost-effective source of raw materials for the microbial production of steroid pharmaceuticals. researchgate.net

Phytosterols are readily utilized by various microorganisms, particularly Mycobacterium species, for the production of androstane (B1237026) derivatives like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). nih.govresearchgate.netmdpi.comnih.govgoogle.com The process involves the selective cleavage of the phytosterol side chain while leaving the steroid nucleus intact. nih.gov The efficiency of this biotransformation can be enhanced by using mutants with blocked steroid nucleus degradation pathways and by optimizing fermentation conditions, such as the use of solubilizing agents. nih.govresearchgate.net

Cholestane Derivatives , such as cholesterol, can also serve as substrates for microbial transformation. For instance, Saccharopolyspora hirsuta can convert cholesterol into several intermediates, including cholest-4-en-3-one and cholesta-1,4-dien-3-one. mdpi.comnih.gov

Table 5: Phytosterol and Cholestane Precursors in Steroid Biotransformation

| Precursor | Microorganism(s) | Key Product(s) |

| Phytosterols | Mycobacterium sp. | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) |

| Cholesterol | Saccharopolyspora hirsuta | Cholest-4-en-3-one, Cholesta-1,4-dien-3-one |

Androstane and Pregnane (B1235032) Substrates

The synthesis of this compound through microbial transformation commonly employs precursor steroids from the androstane and pregnane families. Androst-4-ene-3,17-dione (AD) is a frequently utilized substrate. nih.govnih.govproquest.com Various fungal species, including those from the genera Aspergillus and Fusarium, have been studied for their ability to transform AD into a range of hydroxylated and oxidized products. nih.govproquest.com For instance, fermentation of androst-4-ene-3,17-dione with the fungus Gibberella fujikuroi has been shown to yield 12β-hydroxyandrost-1,4-diene-3,17-dione among other metabolites. researchgate.net

Similarly, dihydrotestosterone (B1667394) (DHT), another androstane substrate, can be converted into various hydroxylated and dehydrogenated derivatives through microbial action. researchgate.net The biotransformation of DHT by Gibberella fujikuroi also resulted in the formation of 12β-hydroxyandrost-1,4-diene-3,17-dione. researchgate.net These examples highlight the capacity of specific microbial strains to perform multiple enzymatic steps, including hydroxylation and dehydrogenation, on a single substrate to arrive at the desired complex product.

Pregnane-type steroids, such as progesterone (B1679170), are also viable precursors. Microbial transformation of progesterone using various fungi can lead to the introduction of hydroxyl groups at different positions, including C-12, and subsequent dehydrogenation to form the 1,4-diene structure. cdnsciencepub.com The specific products obtained depend heavily on the chosen microbial strain and its unique enzymatic machinery.

Table 1: Examples of Microbial Transformation of Androstane Substrates

| Microorganism | Substrate | Product(s) Include | Reference |

|---|---|---|---|

| Gibberella fujikuroi | Dihydrotestosterone (DHT) | 12β-hydroxyandrost-1,4-dien-3,17-dione | researchgate.net |

| Curvularia lunata | (+)-androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione | nih.gov |

| Aspergillus sp. | Androst-4-ene-3,17-dione (AD) | 11α-hydroxy-AD | nih.gov |

| Fusarium oxysporum | Androst-4-ene-3,17-dione (AD) | 14α-hydroxy-AD, Testosterone | nih.govproquest.com |

Enzymology of Biotransformation Pathways

The conversion of simple androstane or pregnane precursors into this compound is a multi-step process orchestrated by a series of specific microbial enzymes. The key enzymatic reactions are hydroxylation and dehydrogenation.

Microbial hydroxylation is a critical reaction for functionalizing the steroid skeleton. researchfloor.orgnih.gov This process is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net These enzymes are capable of inserting a hydroxyl group into a C-H bond with high precision. mdpi.com The position (regioselectivity) and the spatial orientation (stereoselectivity) of the newly introduced hydroxyl group are determined by the specific P450 enzyme. nih.govasm.org

For the synthesis of this compound, a C-12 hydroxylase is required. Fungi are particularly well-known for their diverse hydroxylation capabilities. researchfloor.org While many microbial hydroxylations target positions like C-11 or C-16, the introduction of a hydroxyl group at C-12 is also achievable. researchfloor.orgresearchgate.net The challenge often lies in finding a microorganism that performs this hydroxylation with high selectivity, as many strains produce a mixture of hydroxylated products. asm.org For example, while Gibberella fujikuroi can produce the 12β-hydroxylated product, it also generates other metabolites. researchgate.net The search for and characterization of novel P450 enzymes with high regio- and stereoselectivity for C-12 hydroxylation is an active area of research. asm.org

The formation of the characteristic 1,4-diene structure in the A-ring of the steroid is catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KSDD), also known as KstD. nih.govacs.org This FAD-dependent enzyme introduces a double bond between the C1 and C2 atoms of a 3-ketosteroid substrate. nih.govmlbke.com This Δ1-dehydrogenation is a crucial step in both the microbial degradation of steroids and the industrial synthesis of many therapeutic steroid drugs. nih.govacs.org

KSDD enzymes are found in a wide variety of microorganisms, particularly bacteria from the phylum Actinobacteria, such as Mycobacterium and Rhodococcus species. nih.govnih.gov The enzyme catalyzes the regioselective removal of hydrogen atoms from C1 and C2. acs.org The catalytic mechanism involves a proton abstraction by a tyrosine residue in the active site, followed by a hydride transfer to the FAD cofactor. acs.org

In the context of producing this compound, the KSDD acts on a 12-hydroxylated intermediate, such as 12-hydroxyandrost-4-ene-3,17-dione, to create the final product. The broad substrate specificity of some KSDD enzymes allows them to act on various substituted steroids. nih.govresearchgate.net Other dehydrogenases, such as those designated SteA and SteB from Comamonas testosteroni, are involved in redox reactions at different positions of the steroid nucleus, including C-12. nih.gov

In some biotransformation pathways, the initial hydroxylation may result in a hydroxyl group with an undesired stereochemistry (e.g., 12α-hydroxy). Certain microorganisms possess enzymatic systems capable of inverting this stereochemistry to the desired configuration (e.g., 12β-hydroxy). This inversion is a key step in the degradation of cholic acid by Comamonas testosteroni. nih.gov

This process is not a direct flip but rather a two-step oxidoreduction reaction. nih.gov First, a dehydrogenase (like SteA) oxidizes the 12α-hydroxyl group to a 12-keto group. nih.gov Subsequently, a different reductase (like SteB) reduces the newly formed ketone to a 12β-hydroxyl group. nih.gov Both SteA and SteB belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The combined action of these two enzymes effectively inverts the stereochemistry at the C-12 position. nih.gov This enzymatic capability is crucial for producing specific stereoisomers of hydroxylated steroids.

To improve the efficiency and economic viability of producing this compound, researchers often turn to genetic and metabolic engineering. researchfloor.org One major strategy is the overexpression of the genes encoding the key enzymes in the biosynthetic pathway, such as the C-12 hydroxylase and the 3-ketosteroid-Δ1-dehydrogenase. nih.govnih.gov

By introducing multiple copies of these genes into a host microorganism, the concentration of the respective enzymes increases, leading to higher reaction rates and potentially higher product yields. nih.gov For example, codon optimization of the ksdd gene from Mycobacterium neoaurum and its overexpression in Bacillus subtilis resulted in a sevenfold increase in KSDD activity. nih.gov Similarly, heterologous expression of KSDD genes in hosts like E. coli or Mycolicibacterium has been shown to be effective for the production of Δ1-dehydrogenated steroids. nih.govnih.gov

Enzyme engineering, through techniques like directed evolution or site-directed mutagenesis, can be used to alter the properties of these enzymes. nih.govnih.gov This can lead to hydroxylases with improved regioselectivity, preventing the formation of unwanted byproducts, or dehydrogenases with a broader substrate scope or higher catalytic activity. nih.govnih.gov For instance, mutating key arginine residues in a P450 enzyme resulted in a significant increase in its substrate conversion rate for steroids. nih.gov

Process Optimization in Biotransformation Systems

Beyond genetic manipulation, optimizing the conditions of the biotransformation process itself is crucial for maximizing the yield and purity of this compound. slideshare.net A key challenge in steroid biotransformation is the low water solubility of the substrates and products. bohrium.commdpi.com

Several strategies are employed to overcome this limitation. The use of organic co-solvents or solubilizing agents like cyclodextrins can increase the substrate's availability to the microbial cells. researchgate.netresearchgate.net Another approach is the use of two-phase biotransformation systems, where the steroid is dissolved in an organic phase that is immiscible with the aqueous culture medium. mdpi.com

Furthermore, optimizing fermentation parameters such as pH, temperature, aeration, and nutrient composition is critical for maintaining the health and catalytic activity of the microorganisms. researchgate.netresearchgate.net Fed-batch fermentation, where the substrate is added incrementally during the process, is a common strategy to avoid substrate toxicity and improve productivity. nih.govplos.orgnih.gov For example, a three-stage fed-batch fermentation strategy for the production of androst-1,4-diene-3,17-dione (ADD) from phytosterols by Mycobacterium neoaurum resulted in a final product concentration of 18.6 g/L, a significant improvement over simple batch processes. plos.orgnih.gov Immobilization of the microbial cells is another technique that can enhance process stability and allow for continuous operation. bohrium.comresearchgate.net

Table 2: Summary of Key Enzymes and Processes

| Process/Enzyme | Function | Example Microorganism/Enzyme | Reference |

|---|---|---|---|

| C-12 Hydroxylation | Adds -OH group at C-12 | Gibberella fujikuroi | researchgate.net |

| Δ1-Dehydrogenation | Creates C1=C2 double bond | 3-Ketosteroid-Δ1-dehydrogenase (KSDD) from Mycobacterium | nih.govnih.gov |

| Stereochemical Inversion | Converts 12α-OH to 12β-OH | SteA/SteB from Comamonas testosteroni | nih.gov |

| Process Optimization | Enhance yield and solubility | Fed-batch fermentation, use of cyclodextrins | nih.govplos.orgnih.gov |

Fermentation Conditions and Media Engineering

The successful biotransformation of Androsta-1,4-diene-3,17-dione (ADD) into its 12β-hydroxylated derivative is highly dependent on the careful control of fermentation parameters and the composition of the culture medium. These factors directly influence microbial growth, enzyme expression, and catalytic activity. Fungi such as Aspergillus brasiliensis, Fusarium graminearum, and Fusarium culmorum are known to perform this specific hydroxylation. nih.govnih.gov

The process typically involves a two-stage fermentation. Initially, the fungus is grown to achieve sufficient biomass. Following this growth phase, the steroid substrate is introduced, and the fermentation is continued under conditions optimized for biotransformation. For instance, in the transformation of ADD by Aspergillus brasiliensis PTCC 5298, the fungus is first cultivated for two days at 26°C with agitation (125 rpm) to allow for the formation of fungal pellets. nih.gov Only then is the substrate added for the transformation phase, which proceeds for an additional five days. nih.gov

Media engineering is critical for maximizing product yield. The medium must provide essential nutrients for the microorganism without inhibiting the desired enzymatic activity. A commonly used growth medium for fungi like Aspergillus is Czapek medium. nih.gov The composition of this medium provides the necessary carbon, nitrogen, and mineral sources for robust fungal growth.

Interactive Data Table: Growth Medium for Aspergillus brasiliensis PTCC 5298

Below is the detailed composition of the Czapek medium used for the cultivation of Aspergillus brasiliensis prior to the biotransformation of Androsta-1,4-diene-3,17-dione. nih.gov

| Component | Concentration (g/L) | Role |

| Sucrose | 30.0 | Carbon Source |

| Sodium Nitrate (NaNO₃) | 2.0 | Nitrogen Source |

| Dipotassium Phosphate (K₂HPO₄) | 1.0 | Buffering Agent, Phosphorus Source |

| Magnesium Sulfate (MgSO₄) | 0.5 | Cofactor, Mineral Source |

| Potassium Chloride (KCl) | 0.5 | Mineral Source |

| Ferrous Sulfate (FeSO₄) | 0.01 | Trace Element, Cofactor |

| Agar | 15.0 | Solidifying Agent (for plates) |

| Distilled Water | 1000 ml | Solvent |

In some fungal species, such as Fusarium graminearum, the hydroxylase enzymes are inducible. nih.gov This means their expression is significantly increased in the presence of the steroid substrate. This characteristic can be exploited in media and process design, where the substrate is introduced not just for transformation but also to trigger the production of the necessary enzymes. nih.gov

The biotransformation of ADD by A. brasiliensis results in multiple products. Besides the target compound, 12β-Hydroxyandrosta-1,4-diene-3,17-dione (yield 10.3%), other metabolites include 17β-Hydroxyandrosta-1,4-dien-3-one (Boldenone, yield 24.5%) and 11α-Hydroxyandrosta-1,4-diene-3,17-dione (yield 9.6%). researchgate.net

Interactive Data Table: Biotransformation Products from ADD by A. brasiliensis

This table summarizes the products and their respective yields from the fermentation of Androsta-1,4-diene-3,17-dione (ADD) with Aspergillus brasiliensis after 5 days. researchgate.net

| Product Name | Yield (%) | Chemical Reaction |

| 17β-Hydroxyandrosta-1,4-dien-3-one | 24.5 | 17-ketone reduction |

| 12β-Hydroxyandrosta-1,4-diene-3,17-dione | 10.3 | 12β-hydroxylation |

| 11α-Hydroxyandrosta-1,4-diene-3,17-dione | 9.6 | 11α-hydroxylation |

Strategies for Overcoming Steroid Substrate Solubility Limitations

A significant challenge in the bioproduction of steroid intermediates is the inherently low aqueous solubility of the substrates. researchgate.netnih.gov Steroids like ADD are hydrophobic, which limits their availability to the microbial cells and enzymes in the aqueous fermentation broth, thereby creating a bottleneck for the entire process. researchgate.net To enhance the efficiency of biotransformation, several strategies have been developed to improve substrate solubility and dispersion.

One common approach is the use of a water-miscible organic co-solvent. The steroid substrate is first dissolved in a small volume of a solvent like acetone (B3395972) or ethanol (B145695) before being added to the culture medium. nih.govnih.gov This method helps to create a fine dispersion of the substrate in the aqueous phase, increasing the surface area available for enzymatic attack.

Another highly effective strategy involves the use of cyclodextrins. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com They can encapsulate hydrophobic "guest" molecules, such as steroids, forming water-soluble inclusion complexes. This "host-guest" relationship significantly increases the concentration of the steroid that can be dissolved in the fermentation medium, thereby enhancing its bioavailability to the microbial biocatalyst and often leading to improved transformation rates and yields. mdpi.comresearchgate.net

Scale-Up Considerations for Bioproduction of Steroid Intermediates

Translating a successful lab-scale steroid biotransformation to an industrial scale presents numerous engineering challenges. nih.gov The goal is to reproduce the optimal production environment in much larger bioreactors (e.g., scaling from a few liters to thousands of liters) while maintaining economic feasibility and process robustness. nih.govnih.gov

For fungal fermentations, a primary consideration is the morphology of the microorganism. Filamentous fungi can grow as dispersed mycelia or as distinct pellets, which dramatically affects the viscosity of the fermentation broth. core.ac.uk High viscosity, typical of mycelial growth, impedes mixing and, most critically, hinders oxygen transfer from the gas phase to the liquid phase. nih.gov Since steroid hydroxylation is an oxygen-dependent reaction catalyzed by cytochrome P450 monooxygenases, ensuring an adequate oxygen supply is paramount. nih.gov

The key parameter for quantifying this is the volumetric oxygen mass transfer coefficient (kLa). A primary scale-up strategy is to maintain a constant kLa or a constant dissolved oxygen tension (DOT) across different scales. nih.gov This ensures that the microorganisms are not limited by oxygen availability, which is crucial for the activity of hydroxylase enzymes. nih.gov Achieving this in large vessels requires careful design of aeration and agitation systems. While stirred-tank reactors are common, the high shear stress from impellers can damage fungal mycelia. Alternative bioreactor designs, such as airlift or bubble column reactors, can provide sufficient oxygenation with lower shear, which can be beneficial for maintaining the desired fungal morphology and productivity. nih.gov

Process control is another critical factor. Parameters such as temperature, pH, and nutrient feeding must be carefully monitored and controlled throughout the large-volume fermentation to ensure consistent performance and maximize the yield of the desired hydroxylated steroid intermediate.

Biochemical Role and Interactions of 12 Hydroxyandrosta 1,4 Diene 3,17 Dione

Participation in Steroid Catabolic Pathways

Microorganisms have evolved sophisticated pathways to degrade the complex and recalcitrant steroid nucleus, often utilizing these compounds as carbon and energy sources. nih.gov 12-Hydroxyandrosta-1,4-diene-3,17-dione appears in these pathways, particularly in the breakdown of larger steroid molecules like bile acids.

The aerobic degradation of the androstane (B1237026) skeleton, to which this compound belongs, typically proceeds via the well-characterized 9,10-seco pathway. nih.govnih.gov This catabolic route is essential for breaking open the fused ring system and is initiated by enzymatic modifications of the A and B rings. nih.gov A key initial step in the degradation of androgens is often the introduction of a double bond at the C-1 and C-2 positions, leading to the formation of an androsta-1,4-diene-3,17-dione (B159171) (ADD) structure. nih.gov

The central event in the 9,10-seco pathway is the hydroxylation at the C-9α position by a specific enzyme, 3-ketosteroid 9α-hydroxylase (KSH). nih.govnih.gov This reaction yields a 9α-hydroxy-androsta-1,4-diene-3,17-dione intermediate. nih.govnih.gov This product is notably unstable and undergoes a spontaneous, non-enzymatic cleavage of the B-ring between carbons C-9 and C-10. nih.gov This B-ring opening occurs concurrently with the aromatization of the A-ring, resulting in the formation of a key secosteroid (ring-opened) intermediate, 3-hydroxy-9,10-seconandrosta-1,3,5(10)-triene-9,17-dione (3-HSA). nih.gov The aromatized A-ring of this secosteroid is then further degraded through meta-cleavage, continuing the mineralization of the steroid structure. nih.gov While this pathway describes the degradation of the parent ADD skeleton, it provides the fundamental context for the catabolism of its hydroxylated derivatives.

This compound has been clearly identified as a key intermediate in the microbial degradation of bile acids. longdom.org The catabolism of bile acids by certain bacteria, such as Pseudomonas species, follows the 9,10-seco pathway, which begins with modifications to the A-ring and the removal of the C-17 side chain. longdom.org This side-chain cleavage leads to the formation of central intermediates with the androsta-1,4-diene-3,17-dione (ADD) core structure, which retain the hydroxyl groups from the original bile acid. longdom.org

Research using Pseudomonas alcaliphila has demonstrated the direct biotransformation of various bile acids into their corresponding hydroxylated ADD derivatives. longdom.org Specifically, the biotransformation of deoxycholic acid, which features a hydroxyl group at C-12, yields 12β-hydroxy-androstane-1,4-diene-3,17-dione. longdom.org Similarly, cholic acid is converted to 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione. longdom.org This establishes the compound as a direct product of bile acid catabolism.

| Bile Acid Precursor | Microorganism | Resulting Hydroxylated ADD Product | Reference |

|---|---|---|---|

| Deoxycholic Acid | Pseudomonas alcaliphila | 12β-hydroxy-androstane-1,4-diene-3,17-dione | longdom.org |

| Cholic Acid | Pseudomonas alcaliphila | 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione | longdom.org |

| Chenodeoxycholic Acid | Pseudomonas alcaliphila | 7α-hydroxy-androstane-1,4-diene-3,17-dione | longdom.org |

| Hyodeoxycholic Acid | Pseudomonas alcaliphila | 6α-hydroxy-androstane-1,4-diene-3,17-dione | longdom.org |

Enzymatic Substrate and Product Relationships

The compound exists in a dynamic state within microbial metabolism, serving as both the end product of specific bioconversions and as a starting substrate for subsequent enzymatic reactions.

Once formed, this compound can be acted upon by other microbial enzymes. These transformations can include reductions or the addition of further hydroxyl groups. For instance, the ketone group at the C-17 position is a common target for reduction by microbial ketoreductases, which would yield a 12,17β-dihydroxy derivative. nih.gov While not an enzymatic study, chemical experiments have shown that the C-17 keto group of 12α-hydroxyandrosta-1,4-diene-3,17-dione can be selectively reduced to form 12α,17β-dihydroxyandrosta-1,4-dien-3-one. researchgate.netresearchgate.net Such reactions are often mimicked by enzymatic processes in microorganisms.

Furthermore, the steroid nucleus can undergo additional hydroxylations at other positions. The formation of 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione from cholic acid demonstrates that the 12-hydroxylated androstane skeleton can accommodate further enzymatic modification, in this case, the retention of a hydroxyl group at C-7. longdom.org

The synthesis of this compound as an intermediate product from various steroid precursors is well-documented in several microorganisms. longdom.orgnih.gov Fungi, in particular, are known for their ability to perform highly specific hydroxylations on the steroid nucleus.

Studies using the filamentous fungus Aspergillus brasiliensis have shown that it can transform androsta-1,4-diene-3,17-dione (ADD) into two different hydroxylated metabolites: 11α-hydroxyandrosta-1,4-diene-3,17-dione and 12β-hydroxyandrosta-1,4-diene-3,17-dione. nih.gov Another fungus, Gibberella fujikuroi, has also been reported to produce the 12β-hydroxylated version during the biotransformation of dihydrotestosterone (B1667394). nih.gov These transformations highlight the role of fungal hydroxylases in generating this specific compound from common steroid precursors.

| Precursor Steroid | Microorganism | 12-Hydroxylated Product | Reference |

|---|---|---|---|

| Androsta-1,4-diene-3,17-dione (ADD) | Aspergillus brasiliensis | 12β-hydroxyandrosta-1,4-diene-3,17-dione | nih.gov |

| Deoxycholic Acid | Pseudomonas alcaliphila | 12β-hydroxy-androstane-1,4-diene-3,17-dione | longdom.org |

| Dihydrotestosterone (DHT) | Gibberella fujikuroi | 12β-hydroxyandrost-1,4-diene-3,17-dione | nih.gov |

Mechanistic Studies of Enzyme-Steroid Interactions

While specific mechanistic studies focusing exclusively on the enzyme-substrate interactions of this compound are not extensively detailed in the literature, the broader mechanisms of the enzymes responsible for its formation and degradation are understood. Steroid hydroxylases, the enzymes that introduce hydroxyl groups onto the steroid core, are a diverse group of metalloenzymes. nih.gov

The hydroxylation of the steroid nucleus is a key reaction in both catabolism and the synthesis of bioactive steroids. nih.govresearchfloor.org Fungal hydroxylation at the C-12 position is considered a relatively rare but characteristic reaction of filamentous fungi. nih.gov These transformations are catalyzed by highly regioselective and stereoselective enzymes, often belonging to the cytochrome P450 monooxygenase family. nih.gov These enzymes utilize an activated oxygen species to insert a hydroxyl group at a specific carbon atom, a process that is fundamental to the production of this compound from a precursor like ADD. nih.gov

For catabolism, the mechanism of the 3-ketosteroid 9α-hydroxylase (KSH) enzyme is better understood. nih.gov KSH is a Rieske-type monooxygenase that regioselectively hydroxylates the C-9 position of the steroid B-ring, which is the committed step for B-ring cleavage in the 9,10-seco pathway. nih.gov The mechanism involves the formation of the unstable 9α-hydroxy product that non-enzymatically rearranges to open the ring. nih.gov This provides a model for how enzymatic hydroxylation can destabilize the steroid skeleton and facilitate its degradation.

Substrate Specificity and Catalytic Efficiency with Steroid-Modifying Enzymes (e.g., Short-chain Dehydrogenase/Reductase Superfamily, Aromatase)

The interaction of this compound with key steroid-modifying enzymes, such as those from the Short-chain Dehydrogenase/Reductase (SDR) superfamily and aromatase, is a critical determinant of its metabolic fate and biological activity. While direct and extensive research on the substrate specificity and catalytic efficiency of this compound is not widely documented, valuable insights can be drawn from studies on structurally related androstenedione (B190577) derivatives.

Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the conversion of androgens to estrogens. proteopedia.org Its substrate specificity is highly tuned to the androstenedione and testosterone (B1683101) steroid scaffolds. The introduction of a hydroxyl group can alter a compound's interaction with the aromatase active site. For example, 4-hydroxy-4-androstene-3,17-dione is a known potent inhibitor of aromatase. nih.govresearchgate.net The metabolism of androsta-1,4,6-triene-3,17-dione, another aromatase inhibitor, results in various metabolites, including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone), but direct interaction data for its 12-hydroxylated form is scarce. nih.gov Studies on 16α-hydroxyandrostenedione have shown that it can be aromatized by human placental microsomes, suggesting that hydroxylation at certain positions is permissive for catalysis. nih.gov However, the bulky nature and specific location of a hydroxyl group at the C-12 position could sterically hinder the optimal positioning of the A-ring for the characteristic aromatization reaction.

The following table summarizes the known interactions of various hydroxylated androstenedione derivatives with steroid-modifying enzymes, providing a comparative context for the potential interactions of this compound.

| Compound | Enzyme | Interaction Type | Organism/System | Key Findings | Citation |

|---|---|---|---|---|---|

| 11β-Hydroxyandrostenedione | 17β-HSD3 (SDR) | Substrate (Reduction) | Human, Zebrafish | Reduced at the C-17 position. | nih.gov |

| 4-Hydroxy-4-androstene-3,17-dione | Aromatase | Inhibitor | Human, Rat, Rabbit | Potent inhibitor of estradiol (B170435) synthesis. | nih.govresearchgate.net |

| 16α-Hydroxyandrostenedione | Aromatase | Substrate (Aromatization) | Human Placental Microsomes | Can be converted to estrogens. | nih.gov |

| Androsta-1,4,6-triene-3,17-dione | Aromatase | Inhibitor | Human | An irreversible aromatase inhibitor. | nih.gov |

Structural Determinants of Enzyme Catalysis

The catalytic activity of steroid-modifying enzymes is profoundly influenced by the three-dimensional structure of both the enzyme's active site and the steroid substrate. For This compound , the position and stereochemistry of the C-12 hydroxyl group are critical structural determinants that would govern its interaction with enzymes like SDRs and aromatase.

For aromatase , the active site is a deep and hydrophobic pocket that orients the A-ring of the androgen substrate for a series of three successive hydroxylation reactions. proteopedia.org The precise positioning of the C-19 methyl group of the substrate in relation to the heme iron is crucial for the initiation of the aromatization process. A bulky substituent like a hydroxyl group at the C-12 position, which is relatively close to the A-ring, could introduce steric clashes within the active site, potentially preventing the substrate from adopting the correct conformation for catalysis. Studies with various inhibitors and substrate analogs have demonstrated that even small modifications to the steroid scaffold can significantly alter binding affinity and catalytic efficiency.

Role in Non-Mammalian Steroidogenesis Models and Comparative Biochemistry

While the role of this compound in mammalian steroidogenesis is not well-defined, it has been identified as a metabolite in non-mammalian systems, particularly in microbial biotransformation processes. These findings are significant for understanding the comparative biochemistry of steroid metabolism and for potential biotechnological applications.

A key example is the biotransformation of androsta-1,4-diene-3,17-dione (ADD) by the filamentous fungus Aspergillus brasiliensis . nih.gov In this process, A. brasiliensis is capable of hydroxylating the steroid backbone at various positions. Fermentation of ADD with this fungus yields several metabolites, including 12β-hydroxyandrosta-1,4-diene-3,17-dione . nih.gov This demonstrates that certain non-mammalian organisms possess the enzymatic machinery, likely cytochrome P450 monooxygenases, capable of introducing a hydroxyl group at the C-12 position of the androstane skeleton. The hydroxylation at the C-12 position is a less common modification compared to hydroxylations at C-11 or C-16 in many other microbial systems. nih.gov

The production of 12β-hydroxyandrosta-1,4-diene-3,17-dione alongside other hydroxylated and reduced products by A. brasiliensis provides a valuable model for studying the regioselectivity of fungal steroid hydroxylases. The following table details the products formed during the biotransformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis.

| Substrate | Organism | Metabolite | Chemical Modification | Citation |

|---|---|---|---|---|

| Androsta-1,4-diene-3,17-dione (ADD) | Aspergillus brasiliensis | 17β-Hydroxyandrosta-1,4-dien-3-one (Boldenone) | Reduction of 17-keto group | nih.gov |

| Androsta-1,4-diene-3,17-dione (ADD) | Aspergillus brasiliensis | 11α-Hydroxyandrosta-1,4-diene-3,17-dione | 11α-hydroxylation | nih.gov |

| Androsta-1,4-diene-3,17-dione (ADD) | Aspergillus brasiliensis | 12β-Hydroxyandrosta-1,4-diene-3,17-dione | 12β-hydroxylation | nih.gov |

This comparative biochemical evidence underscores the diversity of steroid-metabolizing enzymes in different biological kingdoms and highlights the potential for discovering novel enzymatic activities in non-mammalian organisms.

Advanced Analytical Characterization in 12 Hydroxyandrosta 1,4 Diene 3,17 Dione Research

Chromatographic Methodologies for Isolation and Purity Assessment in Research

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a fundamental and highly practical analytical tool in the study of 12-Hydroxyandrosta-1,4-diene-3,17-dione, particularly in the context of its synthesis via microbial biotransformation. nih.gov This technique is frequently employed for rapid, real-time monitoring of reaction progress and for the preliminary screening of various microbial strains or reaction conditions. nih.govmdpi.com

The principle behind its application is the differential partitioning of the substrate and products between a stationary phase (typically a silica gel plate) and a mobile phase (an organic solvent system). The introduction of a hydroxyl group at the C-12 position significantly increases the polarity of the parent compound, Androsta-1,4-diene-3,17-dione (B159171) (ADD). This increased polarity causes this compound to have a stronger affinity for the polar silica gel stationary phase, resulting in a lower Retention factor (Rƒ) value compared to the less polar ADD substrate.

Researchers can thus visually track the biotransformation process by spotting aliquots of the reaction mixture onto a TLC plate over time. The gradual disappearance of the substrate spot (higher Rƒ) and the appearance of a new, lower-Rƒ product spot indicates a successful conversion. mdpi.com This method is invaluable for:

Reaction Monitoring: Quickly assessing the extent of conversion without the need for more complex instrumentation.

Screening: Efficiently comparing the hydroxylation capabilities of different fungal or bacterial strains by analyzing the product profiles from multiple small-scale cultures simultaneously. nih.govnih.gov

Fractionation Guidance: Aiding in the purification process by identifying which fractions from column chromatography contain the desired hydroxylated product. nih.govresearchgate.net

While primarily qualitative, densitometric analysis of TLC plates can also provide semi-quantitative estimates of product formation. bioline.org.br For more precise measurements, however, techniques like HPLC are required.

Quantitative Analysis and Metabolic Profiling in Research Systems

Accurate quantification of this compound within complex biotransformation broths is essential for optimizing production yields and understanding reaction kinetics. The development of a robust analytical assay, typically centered around High-Performance Liquid Chromatography (HPLC), is a critical step. nih.govnih.gov

A typical quantitative HPLC-based method involves several key stages:

Sample Preparation: The initial step involves separating the steroid products from the complex fermentation medium, which contains microbial cells, proteins, salts, and other interfering substances. This is commonly achieved through liquid-liquid extraction with an organic solvent like ethyl acetate or through solid-phase extraction (SPE). mdpi.com

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is most commonly used, which separates compounds based on their hydrophobicity. nih.govmdpi.com The mobile phase, often a gradient of acetonitrile and water, is optimized to achieve a clear separation of the this compound peak from the substrate (ADD) and other metabolites. mdpi.com

Detection and Quantification: Detection is typically performed using a UV detector, as the α,β-unsaturated ketone chromophore in the steroid's A-ring exhibits strong absorbance around 240-254 nm. mdpi.com For higher sensitivity and specificity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is employed. mdpi.comnih.gov Quantification is achieved by creating a calibration curve from known concentrations of a purified this compound standard and comparing the peak area of the analyte in the sample to this curve. The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume.

The validation of such an assay ensures its reliability, focusing on parameters like linearity, accuracy, precision, and the limit of quantification (LOQ).

The production of this compound via microbial biotransformation is rarely a perfectly selective process. The enzymatic machinery of microorganisms often produces a range of related steroid metabolites. Metabolic profiling is the systematic identification and quantification of all such products, providing a comprehensive picture of the biotransformation event. nih.govnih.govresearchgate.net

Studies utilizing fungi such as Aspergillus brasiliensis for the transformation of Androsta-1,4-diene-3,17-dione (ADD) have revealed a diverse metabolite profile. Alongside the target 12β-hydroxy product, other common transformations include hydroxylation at different positions (e.g., 11α) and reduction of the 17-keto group. nih.govnih.govresearchgate.net This demonstrates that multiple enzymatic activities, such as different hydroxylases and reductases, are active within the host microorganism.

This detailed profiling is crucial for understanding the metabolic capabilities of the organism and for process optimization, as it identifies the formation of by-products that may reduce the yield of the desired compound and complicate downstream purification efforts.

| Metabolite Identified | Chemical Modification | Yield (%) | Reference |

|---|---|---|---|

| 12β-Hydroxyandrosta-1,4-diene-3,17-dione | Hydroxylation at C-12 | 10.3% | researchgate.net |

| 11α-Hydroxyandrosta-1,4-diene-3,17-dione | Hydroxylation at C-11 | 9.6% | researchgate.net |

| 17β-Hydroxyandrost-1,4-dien-3-one (Boldenone) | Reduction of 17-ketone | 24.5% | researchgate.net |

Advanced Techniques for Mechanistic Elucidation in Steroid Biochemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms through a biochemical reaction, providing definitive insights into metabolic pathways and enzymatic mechanisms. wikipedia.orgmusechem.com In the study of this compound biosynthesis, stable or radioactive isotopes can be incorporated into substrates to track their fate.

A key application is to determine the origin of the oxygen atom in the C-12 hydroxyl group. The hydroxylation of steroids is typically catalyzed by cytochrome P450 monooxygenases, which utilize molecular oxygen (O₂). mdpi.com By conducting the biotransformation in an atmosphere containing isotopically labeled oxygen gas (¹⁸O₂), researchers can analyze the resulting this compound product using mass spectrometry. nih.gov If the mass of the product increases by two units, it confirms that one atom of oxygen from O₂ was incorporated into the steroid, which is characteristic of a monooxygenase-catalyzed reaction. nih.govacs.orgnih.gov Conversely, if the reaction were performed in ¹⁸O-labeled water (H₂¹⁸O) and no label was incorporated, it would rule out water as the oxygen source. researchgate.net

Furthermore, labeling the steroid substrate itself with isotopes like deuterium (²H), tritium (³H), or carbon-13 (¹³C) allows for tracing the entire molecule through complex metabolic networks, helping to identify downstream metabolites and potential rearrangements of the steroid skeleton. nih.govmssm.edu

While a crystal structure of an enzyme in a complex specifically with this compound is not currently available in public databases, X-ray crystallography of closely related enzyme-substrate complexes provides invaluable insights into the mechanism of steroid hydroxylation. This technique allows for the determination of the three-dimensional structure of the enzyme's active site at atomic resolution. nih.gov

Studies on bacterial cytochrome P450 enzymes (CYPs), which are responsible for steroid hydroxylation, have revealed key structural determinants for their function. mdpi.comnih.govnih.gov By co-crystallizing a steroid hydroxylase with a substrate analogue like androstenedione (B190577), researchers can visualize:

Substrate Binding Orientation: How the steroid molecule fits within the active site pocket. The precise positioning and orientation are critical for determining which C-H bond on the steroid is presented to the enzyme's reactive heme-iron center. mdpi.comnih.gov

Key Amino Acid Residues: Identification of specific amino acid residues that interact with the substrate through hydrogen bonds or hydrophobic interactions. These residues anchor the steroid in a specific pose, thereby dictating the regio- and stereoselectivity of the hydroxylation (e.g., directing the reaction to C-12 instead of C-11 or C-16). nih.govnih.gov

Conformational Changes: How the enzyme may change shape upon substrate binding to create a catalytically competent state. mdpi.com

For example, the crystal structure of BaCYP106A6 with androstenedione helped identify a specific arginine residue (Arg295) as potentially key for determining substrate specificity. nih.govnih.gov Similarly, comprehensive analysis of the CYP109 family of steroid hydroxylases has shown that their active sites are large and flexible, and that specific residues govern the site of hydroxylation. mdpi.comnih.gov This structural information is foundational for protein engineering efforts aimed at creating novel biocatalysts with altered or improved activity for producing specific hydroxylated steroids.

Prospective Avenues and Research Frontiers

Development of Novel Biocatalysts and Engineered Strains for Highly Specific Steroid Transformations

The regioselective hydroxylation of steroids is a challenging chemical transformation, often requiring complex and environmentally taxing synthetic routes. Biocatalysis, particularly through the use of microorganisms and their enzymes, offers a green and highly specific alternative. nih.govdtu.dknih.gov The production of 12-hydroxyandrosta-1,4-diene-3,17-dione is a prime example of microbial biotransformation. nih.gov Future research is geared towards the discovery and engineering of novel biocatalysts for even more efficient and specific steroid modifications.

A primary focus in this area is the family of cytochrome P450 monooxygenases (P450s), which are known for their ability to catalyze the oxidation of a wide variety of substrates, including steroids. nih.govacs.org Protein engineering techniques, such as directed evolution and rational design, are being employed to enhance the catalytic efficiency, regioselectivity, and stability of P450s. acs.orgnih.gov For instance, by creating mutant libraries and screening for desired activities, researchers have successfully engineered P450 variants with altered substrate specificities and improved hydroxylation capabilities at specific positions on the steroid nucleus. acs.org

The development of engineered microbial strains, or "microbial cell factories," is another promising frontier. nih.govdtu.dk Organisms like Saccharomyces cerevisiae (yeast) and various bacteria are being metabolically engineered to serve as whole-cell biocatalysts for steroid production. nih.govresearchgate.netmdpi.com This involves the introduction of heterologous genes encoding specific steroid-modifying enzymes and the optimization of metabolic pathways to channel precursors towards the desired product. nih.govresearchgate.net Such engineered strains can offer a more robust and integrated system for producing complex steroids like this compound from simpler, renewable feedstocks. nih.gov

Table 1: Examples of Engineered Cytochrome P450s for Steroid Hydroxylation

| Enzyme Family | Engineering Strategy | Target Steroid | Improved Property |

| P450 BM3 | Directed Evolution | Testosterone (B1683101) | Altered regioselectivity (2β- vs. 15β-hydroxylation) |

| CYP154C2 | Rational Design | Testosterone | Increased 2α-hydroxylation efficiency |

| P450 BM3 | Iterative Saturation Mutagenesis | Various steroids | High C16-hydroxylation activity and selectivity |

| P450 BM3 | Computationally-guided design | Estra-4,9-diene-3,17-dione | Selective C11-hydroxylation |

This table is illustrative and based on findings from various studies on steroid hydroxylation. acs.orgacs.orgnih.gov

Exploration of Previously Undiscovered Metabolic Pathways Involving 12-Hydroxylated Steroids

The metabolism of androstanes in various biological systems, from microbes to humans, is a complex network of reactions. fu-berlin.de While major metabolic pathways are well-documented, the full scope of steroid biotransformation, particularly involving less common modifications like 12-hydroxylation, remains an active area of investigation. fu-berlin.dewada-ama.org The study of microbial steroid catabolism has been instrumental in identifying novel enzymes and pathways. nih.govmdpi.com For example, the degradation of sterols by Mycobacterium species involves a cascade of enzymatic reactions that can be harnessed for the production of valuable steroid intermediates. nih.gov

Future research will likely focus on "genome mining" and functional genomics to discover novel enzymes and metabolic routes related to 12-hydroxylated steroids. By analyzing the genomes of steroid-transforming microorganisms, researchers can identify gene clusters that may encode for entire metabolic pathways. nih.gov The functions of these newly discovered enzymes can then be characterized, potentially revealing novel biochemical reactions and metabolic intermediates. The study of the human microbiome is also a promising avenue, as gut bacteria have been shown to metabolize steroids, including androstanes. mdpi.com Understanding these microbial metabolic pathways could provide insights into the physiological roles of 12-hydroxylated steroids and their potential interactions with the host.

Computational Modeling and In Silico Approaches for Predicting Steroid Reactivity and Enzyme Interactions

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and biotechnology. tandfonline.comnih.gov These approaches are increasingly being applied to the study of steroids to predict their metabolic fate, reactivity, and interactions with enzymes. mdpi.comnih.govmdpi.com For this compound, computational methods can provide valuable insights that guide experimental work.

Molecular docking is a key technique used to simulate the binding of a ligand, such as a steroid, to the active site of an enzyme. drugbank.comasm.orgualberta.ca By predicting the preferred orientation of the steroid within the enzyme's binding pocket, researchers can hypothesize the most likely sites of modification, such as hydroxylation. asm.orgasm.org This information is crucial for the rational design of enzymes with altered or enhanced selectivity. nih.gov For example, docking simulations can help identify key amino acid residues that interact with the steroid substrate, which can then be targeted for mutagenesis to improve catalytic function. asm.org

Furthermore, more complex computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the entire catalytic cycle of an enzyme, providing a deeper understanding of the reaction mechanism at an atomic level. nih.gov These in silico approaches can help elucidate the factors that determine the regioselectivity of hydroxylation and predict the reactivity of different positions on the steroid scaffold. tandfonline.com

Table 2: In Silico Tools for Steroid Research

| Computational Method | Application | Relevance to 12-Hydroxylated Steroids |

| Molecular Docking | Predicts binding mode of a substrate in an enzyme's active site. mdpi.com | Predicts how this compound or its precursors bind to P450s and other enzymes. drugbank.comualberta.ca |

| Homology Modeling | Creates a 3D model of a protein based on the structure of a related protein. tandfonline.com | Generates structural models of novel steroid-modifying enzymes for which no crystal structure exists. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. mdpi.com | Investigates the conformational changes in both the steroid and the enzyme during the binding and catalytic process. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity. | Predicts the potential biological activities of novel hydroxylated steroid derivatives. |

Utilization as a Biochemical Probe for Elucidating Steroid Receptor Binding and Enzymatic Mechanisms

The introduction of a hydroxyl group into a steroid molecule can significantly alter its biological activity and how it interacts with proteins. researchgate.net This makes hydroxylated steroids like this compound valuable as biochemical probes to study the structure-function relationships of steroid receptors and enzymes. dntb.gov.ua By comparing the binding affinity and activation of a receptor by the hydroxylated steroid versus its non-hydroxylated counterpart, researchers can infer the role of specific functional groups and their positioning in molecular recognition.

For example, these compounds can be used to map the ligand-binding pockets of nuclear receptors, such as the androgen and estrogen receptors. The specific interactions formed by the 12-hydroxyl group can provide detailed information about the topology and chemical environment of the binding site. Similarly, in studying enzymatic mechanisms, this compound can serve as a substrate or inhibitor to probe the active site of steroid-metabolizing enzymes. mdpi.com The presence of the 12-hydroxyl group can influence the rate and outcome of subsequent enzymatic modifications, offering clues about the catalytic mechanism.

Integration with Synthetic Biology for Tailored Steroid Production and Diversification

Synthetic biology aims to design and construct new biological parts, devices, and systems, and to redesign existing, natural biological systems for useful purposes. nih.govresearchgate.net This field holds immense promise for the production of valuable chemicals like steroids. nih.govera-learn.eu By integrating the principles of synthetic biology with metabolic engineering, it is becoming possible to create "designer" microorganisms capable of producing a wide array of steroids, including novel derivatives of this compound. u-tokyo.ac.jp

This approach involves the assembly of entire biosynthetic pathways from different organisms into a single microbial host. dtu.dknih.gov For instance, genes for sterol uptake and degradation from Mycobacterium, P450 hydroxylases from fungi or bacteria, and other modifying enzymes can be combined in a yeast or E. coli chassis. nih.govmdpi.com This "plug-and-play" approach allows for the modular construction of pathways to produce specific target steroids. era-learn.eu

Furthermore, synthetic biology tools like CRISPR-Cas9 enable precise genome editing, allowing for the knockout of competing metabolic pathways, the fine-tuning of gene expression, and the optimization of metabolic flux towards the desired product. researchgate.net This level of control can lead to significant improvements in the yield and purity of the target steroid. The ultimate goal is to develop robust and economically viable bioprocesses for the de novo synthesis of complex steroids from simple carbon sources like glucose, offering a sustainable and versatile platform for steroid production and diversification. nih.govnih.govu-tokyo.ac.jp

Q & A

Basic: What analytical techniques are recommended for quantifying 12-Hydroxyandrosta-1,4-diene-3,17-dione in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (broadband-decoupled 13C-NMR and 1H-NMR) alongside infrared (IR) spectroscopy to identify hydroxylation patterns. Sample preparation should include liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) to isolate steroids from complex matrices .

Advanced: How can contradictory data on the inhibitory effects of C1=C2 unsaturation in androstadienedione derivatives be resolved?

Methodological Answer: Contradictions arise from differences in enzyme-substrate binding assays (e.g., aromatase vs. 3-ketosteroid-Δ1-dehydrogenase). To resolve this, employ competitive inhibition assays under standardized conditions (pH, temperature, cofactors) and use computational docking simulations to model steric and electronic interactions. Validate findings with isotopic tracer studies (e.g., 14C-labeled substrates) to track metabolic flux in vitro .

Basic: Which microbial strains are effective for biotransforming phytosterols to this compound?

Methodological Answer: Mycobacterium neoaurum NwIB-01 and Pseudomonas sp. N.C.I.B. 10590 are well-documented for side-chain cleavage of phytosterols to androstadienedione (ADD). For 12β-hydroxylation, Aspergillus brasiliensis is effective, achieving regioselective modification via cytochrome P450 enzymes. Optimize fermentation media with glycerol as a carbon source and induce hydroxylation by limiting nitrogen availability .

Advanced: What enzymatic mechanisms drive 12β-hydroxylation of androsta-1,4-diene-3,17-dione in fungal systems?

Methodological Answer: Fungal 12β-hydroxylase activity is mediated by cytochrome P450 monooxygenases (CYPs) requiring NADPH-dependent reductase partners. Gene knockout/knock-in studies in Aspergillus spp. can identify key CYP isoforms (e.g., CYP5311). Use enzyme kinetics (Km, Vmax) and inhibition assays (e.g., ketoconazole for CYP blockade) to characterize activity. Metabolite profiling via LC-MS confirms regioselectivity .

Basic: What safety protocols are critical when handling this compound in laboratories?

Methodological Answer: Follow OSHA HCS guidelines:

- Use NIOSH-certified N95 respirators for aerosolized particles and sealed goggles to prevent ocular exposure.

- Wear nitrile gloves (tested for permeation resistance) and lab coats.

- Store in sealed containers at 2–8°C, away from oxidizers.

- Decontaminate spills with 70% ethanol and activated carbon .

Advanced: How do Pseudomonas sp. mutants influence 12α- vs. 12β-hydroxyandrostadienedione accumulation during bile acid catabolism?

Methodological Answer: Transposon mutagenesis in Pseudomonas spp. reveals that 12α-hydroxylation is linked to hsdK (hydroxysteroid dehydrogenase), while 12β-derivatives arise from epimerization via hsdE. Use gene expression profiling (qRT-PCR) and mutant complementation to validate pathways. Analyze intermediates via GC-MS after derivatization (e.g., trimethylsilyl ethers) .

Basic: How can NMR and MS be optimized to characterize hydroxylated metabolites of androstadienedione?

Methodological Answer: For NMR: Dissolve samples in deuterated DMSO to enhance solubility, and use 2D-COSY for proton-proton coupling analysis. For MS: Employ electrospray ionization (ESI) in negative mode for deprotonated ions and collision-induced dissociation (CID) to fragment hydroxyl groups. Compare with reference spectra from fungal biotransformation studies .